6-bromo-2-methyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}-2H-indazole
Description
This compound features a hybrid structure combining a brominated 2-methylindazole core with a pyrido[4,3-d]pyrimidine moiety linked via a carbonyl group.
Properties
IUPAC Name |
(6-bromo-2-methylindazol-3-yl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c1-21-15(12-3-2-11(17)6-14(12)20-21)16(23)22-5-4-13-10(8-22)7-18-9-19-13/h2-3,6-7,9H,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYRTDQZXSMSRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)Br)C(=O)N3CCC4=NC=NC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Scaffold Modifications
Pyrido-Pyrimidine vs. Pyrrolo-Pyrimidine Derivatives
- Target Compound : The pyrido[4,3-d]pyrimidine system provides a rigid, bicyclic framework with nitrogen atoms at positions 1, 3, and 8, favoring π-π stacking and hydrogen bonding.
- 7-Bromo-5-Methyl-5H-Pyrrolo[3,2-d]Pyrimidine-6-Carbaldehyde (): The pyrrolo-pyrimidine core lacks one pyridine ring, reducing planarity and altering electronic properties. The aldehyde group at position 6 increases reactivity (e.g., nucleophilic addition), unlike the indazole-carbonyl linkage in the target compound.
Substituent Effects
- Halogenation :
- Methyl Group Positioning: The 2-methylindazole in the target compound contrasts with 6-ethyl-2-(4-fluorophenyl) derivatives ().
Cross-Coupling Reactions
- The target compound’s synthesis likely involves Suzuki-Miyaura coupling, analogous to (e.g., 9a-f carbazoles) and (6-bromo-indazole derivatives). However, bromine’s lower reactivity compared to iodine (used in for 9b) may necessitate longer reaction times or higher catalyst loads .
- Yield Considerations :
Physicochemical Properties
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